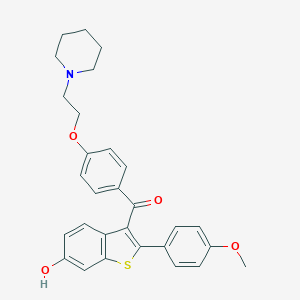

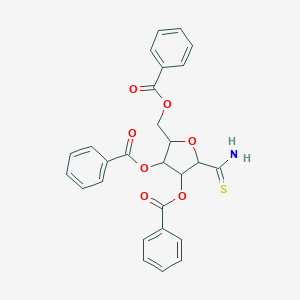

Raloxifene 4-Monomethyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

A-216546 has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving endothelin receptors.

Biology: It helps in understanding the role of endothelin receptors in various biological processes.

Industry: It is used in the development of new pharmaceuticals targeting endothelin receptors.

Mechanism of Action

A-216546 exerts its effects by selectively binding to the endothelin ETA receptor, blocking the action of endothelin-1 . This inhibition prevents endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, leading to reduced vasoconstriction and other endothelin-1-mediated effects . The molecular targets involved include the endothelin ETA receptor and associated signaling pathways.

Biochemical Analysis

Biochemical Properties

Raloxifene 4-Monomethyl Ether interacts with the estrogen receptor α, a protein that plays a crucial role in gene expression and cellular growth . The compound’s inhibitory effect on this receptor suggests that it may interfere with the receptor’s normal function, potentially altering biochemical reactions within the cell .

Cellular Effects

In cellular models, this compound has been shown to inhibit MCF-7 cells, a type of breast cancer cell . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptor α . It acts as an inhibitor, potentially affecting the receptor’s normal function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its interaction with estrogen receptor α, it may influence the metabolic pathways that this receptor is involved in .

Preparation Methods

The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Chemical Reactions Analysis

A-216546 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

A-216546 is unique due to its high selectivity and potency for the endothelin ETA receptor. Similar compounds include:

Bosentan: A dual endothelin receptor antagonist with less selectivity for the ETA receptor.

Ambrisentan: Another selective endothelin ETA receptor antagonist but with different pharmacokinetic properties.

Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to A-216546.

These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making A-216546 a valuable tool in research focused on endothelin ETA receptor-mediated processes .

properties

IUPAC Name |

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)